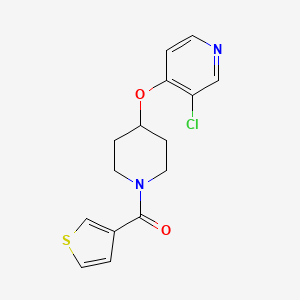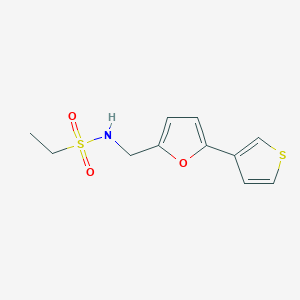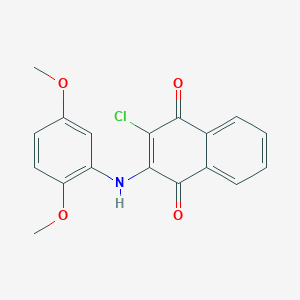
Tert-butyl 4-cyano-2,6-dimethylbenzylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 4-cyano-2,6-dimethylbenzylcarbamate is a chemical compound used in pharmaceutical testing . It is also known as a bipyridine cyanocarboxamidine ligand that enables nickel-catalyzed cross-electrophile couplings of diverse aryl and alkyl halides .
Molecular Structure Analysis
The molecular formula of Tert-butyl 4-cyano-2,6-dimethylbenzylcarbamate is C15H20N2O2 . The molecular weight is 260.34 .Physical And Chemical Properties Analysis
The physical and chemical properties of Tert-butyl 4-cyano-2,6-dimethylbenzylcarbamate are not fully detailed in the search results. The molecular formula is C15H20N2O2 and the molecular weight is 260.34 .Scientific Research Applications
Environmental Science and Pollution Remediation
- Biodegradation and Environmental Fate : Studies on synthetic phenolic antioxidants, closely related to the structure of interest, emphasize their widespread use and environmental persistence. These compounds, including tert-butyl derivatives, have been found in various environmental matrices and are associated with concerns over human exposure and toxicity. Research calls for the development of novel compounds with lower toxicity and environmental impact, highlighting the importance of understanding the environmental behavior of compounds like Tert-butyl 4-cyano-2,6-dimethylbenzylcarbamate (Liu & Mabury, 2020).
Advanced Separation Technologies
- Three-phase Partitioning (TPP) : TPP is highlighted as an innovative non-chromatographic bioseparation technology, gaining attention for its efficiency in separating and purifying bioactive molecules. The relevance of tert-butyl derivatives in enhancing TPP processes suggests potential applications for Tert-butyl 4-cyano-2,6-dimethylbenzylcarbamate in the separation and purification of bioactive compounds, indicating its utility in food, cosmetics, and medicine (Yan et al., 2018).
Organic Synthesis and Chemical Engineering
- Catalytic Processes : The review on catalytic non-enzymatic kinetic resolution presents an overview of advances in the development of chiral catalysts for asymmetric reactions. Given the structural complexity of Tert-butyl 4-cyano-2,6-dimethylbenzylcarbamate, its involvement in catalytic processes could provide insights into novel synthetic routes and methodologies for producing enantiopure compounds, underscoring the compound's potential in organic synthesis (Pellissier, 2011).
Analytical Chemistry
- Antioxidant Activity Measurement : The comprehensive review of methods used in determining antioxidant activity elaborates on various assays, including ORAC, HORAC, and DPPH. These methods, based on chemical reactions and spectrophotometry, are crucial in evaluating the antioxidant potential of compounds. Tert-butyl 4-cyano-2,6-dimethylbenzylcarbamate could be subjected to these assays to assess its antioxidant capacity, contributing to its potential application in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
properties
IUPAC Name |
tert-butyl N-[(4-cyano-2,6-dimethylphenyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-10-6-12(8-16)7-11(2)13(10)9-17-14(18)19-15(3,4)5/h6-7H,9H2,1-5H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWSDGCIVQPCHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CNC(=O)OC(C)(C)C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


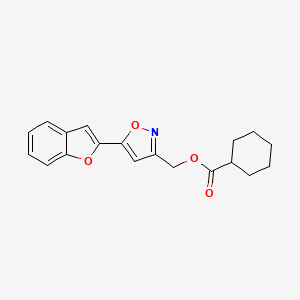
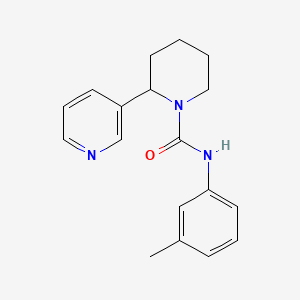
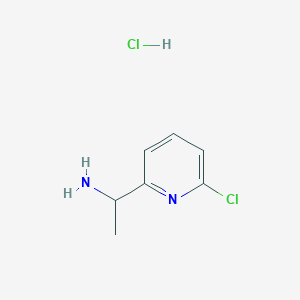
![4-((2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2601528.png)
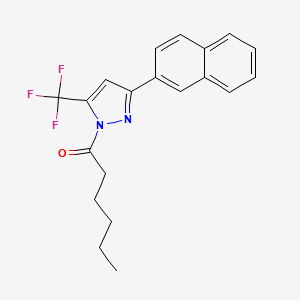
![3-(5-methyl-1H-benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide](/img/structure/B2601532.png)

